An In-depth Technical Guide to Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside: Properties and Applications
An In-depth Technical Guide to Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside: Properties and Applications
Introduction: A Specialist Non-ionic Detergent for Membrane Biochemistry
In the intricate world of membrane protein science and drug delivery, the choice of solubilizing agent is paramount. Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside is a non-ionic detergent that offers a unique combination of properties for the gentle extraction and stabilization of membrane-associated proteins. As an analogue of the more commonly known n-Octyl-β-D-glucopyranoside (OG), it shares a similar alkyl chain length and a bulky, hydrophilic glucose-based headgroup. The key distinction lies in the acetamido group at the 2-position of the glucopyranoside ring, which can influence its hydrogen bonding capabilities and interactions with target macromolecules.
This guide provides a comprehensive overview of the chemical and physical properties of Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside, its behavior in aqueous solutions, and its applications in research and development. We will delve into the causality behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The amphipathic nature of Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside, with its hydrophobic octyl tail and hydrophilic N-acetylglucosamine headgroup, governs its function as a detergent.
Caption: Molecular structure of Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside.
Core Chemical Properties
A summary of the key chemical identifiers and properties for Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₁NO₆ | [1][2] |
| Molecular Weight | 333.42 g/mol | [1][3] |
| CAS Number | 147126-58-7 | [2] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 183-185 °C | [3] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [3][4] |
| IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide | [1] |
Behavior in Aqueous Solution: Micellization
Like all detergents, Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside self-assembles into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter for its application, as the micellar form is responsible for solubilizing membrane proteins.
While specific CMC data for Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside is not widely published, the properties of its close analog, n-Octyl-β-D-glucopyranoside (OG), provide a valuable reference point. OG is known for its high CMC, which is advantageous for its easy removal from protein preparations by dialysis.[5][6][7]
| Detergent | CMC (in H₂O) | Aggregation Number | Micellar Weight (avg) |
| n-Octyl-β-D-glucopyranoside (OG) | ~18-25 mM | 27-100 | ~25,000 |
Data for n-Octyl-β-D-glucopyranoside is provided for comparison.[7][8][9][10]
The acetamido group in Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside may lead to a different CMC and aggregation number compared to OG due to altered hydration and intermolecular interactions of the headgroup. Researchers should empirically determine the optimal concentration for their specific application.
Caption: Schematic of micelle formation above the Critical Micelle Concentration (CMC).
Applications in Research and Drug Development
The primary application of Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside is in the solubilization and purification of membrane-bound proteins.[3][11] Its non-ionic nature makes it a "mild" detergent, less likely to cause protein denaturation compared to ionic detergents.[6][7] This property is crucial for maintaining the native structure and function of the target protein, which is essential for subsequent structural and functional studies, such as crystallography or enzyme kinetics.
Workflow: Membrane Protein Extraction and Purification
The general workflow for using Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside in membrane protein extraction involves the following steps:
-
Cell Lysis: Disruption of cells to release their contents, including membranes.
-
Membrane Solubilization: Incubation of the membrane fraction with a buffer containing the detergent at a concentration above its CMC. The detergent micelles integrate into the lipid bilayer, breaking it apart and forming mixed micelles containing lipids, proteins, and detergent molecules.
-
Purification: The solubilized protein-detergent complexes are then purified using standard chromatography techniques, such as affinity or size-exclusion chromatography.
-
Detergent Removal/Exchange: For downstream applications like reconstitution into liposomes or crystallization, the detergent may need to be removed or exchanged. The relatively high CMC of related alkyl glucosides facilitates this process via dialysis.[5][6][7]
Caption: A typical workflow for the extraction and purification of membrane proteins.
Stability and Storage
For optimal performance and longevity, Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside should be stored under appropriate conditions. It is generally recommended to store the solid material in a freezer at -20°C.[3] The material should be kept in a tightly closed container in a dry and well-ventilated place.[4] It is incompatible with strong oxidizing agents and strong bases.[4]
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside. It is advised to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[4][12] Handling should be done in a well-ventilated area or under a fume hood to avoid inhalation of the powder.[12] In case of contact with eyes or skin, rinse immediately with plenty of water.[4][12]
Conclusion
Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside is a valuable tool in the biochemist's toolkit for membrane protein research. Its non-ionic character and the specific chemistry of its N-acetylglucosamine headgroup offer a gentle means of extracting and stabilizing delicate protein structures. While drawing comparative insights from its well-studied analog, n-Octyl-β-D-glucopyranoside, is useful, empirical optimization remains key to leveraging the unique properties of this specialized detergent for groundbreaking research in structural biology and drug discovery.
References
-
PubChem. (n.d.). Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside. Retrieved from [Link]
-
G-Biosciences. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
High-Purity n-Octyl-β-D-glucopyranoside: Your Key to Membrane Protein Research. (n.d.). Retrieved from [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: n-Octyl-β-D-glucopyranoside (OGP). Retrieved from [Link]
-
PubMed. (2001). Use of octyl beta-thioglucopyranoside in two-dimensional crystallization of membrane proteins. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-d-glucopyranoside and sodium dodecylsulfate mixed micelles. Retrieved from [Link]
-
Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. (n.d.). Retrieved from [Link]
-
29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,CAS. (n.d.). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside. Retrieved from [Link]
-
PubMed. (n.d.). Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-D-glucopyranoside and sodium dodecylsulfate mixed micelles. Retrieved from [Link]
-
Snapdx. (n.d.). N-Octyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-a- D-glucopyranoside. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Interfacial Behavior of n-Octyl β-d-Glucopyranoside Compared to That of a Technical Mixture Consisting of Octyl Glucosides. Retrieved from [Link]
-
PubMed. (1975, March). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
PubMed. (2007, April 1). Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Octyl 2-acetamido-2-deoxy-b-D-glucopyranoside. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). octyl 2-acetamido-2-deoxy-bd-glucopyranoside. Retrieved from [Link]
-
ResearchGate. (2025, June 29). Conformational disorder in the crystal structure of methyl 2-acetamido-2-deoxy-β- D -glucopyranosyl-(1→4)–2-acetamido-2-deoxy-β- D -glucopyranoside (methyl β-chitobioside) methanol monosolvate. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of octyl- -D-glucopyranoside. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside | C16H31NO6 | CID 18805107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octyl 2-Acetamido-2-Deoxy-β-D-Glucopyranoside | CAS 147126-58-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. OCTYL 2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. fishersci.com [fishersci.com]
- 5. adipogen.com [adipogen.com]
- 6. nbinno.com [nbinno.com]
- 7. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 9. n-Octyl-β-D-glucopyranoside Detergent | AAT Bioquest [aatbio.com]
- 10. 辛基-β-D-吡喃葡萄糖苷 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Octyl 2-acetamido-2-deoxy-b-D-glucopyranoside - Amerigo Scientific [amerigoscientific.com]
- 12. cdnisotopes.com [cdnisotopes.com]
